DL-Serine
Overview
Description
Serine is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It contains an alpha-amino group, a carboxyl group, and a side chain consisting of a hydroxymethyl group, classifying it as a polar amino acid. Serine can be synthesized in the human body from other metabolites, including glycine. It was first isolated from silk protein in 1865 by Emil Cramer, and its name is derived from the Latin word for silk, "sericum" .
Mechanism of Action
Target of Action
DL-Serine is a mixture of D-Serine and L-Serine. The primary target of this compound is the N-methyl-D-aspartate-type glutamate receptors (NMDAR) . D-Serine acts as a direct, full agonist at the D-serine/glycine modulatory site of the NMDAR . This receptor plays a crucial role in synaptic plasticity, which is a key factor in the development of learning and memory functions.
Mode of Action
This compound interacts with its target, the NMDAR, by binding to the D-serine/glycine modulatory site . This binding is necessary for the activation of the NMDAR . The interaction of this compound with NMDAR can lead to changes in the receptor’s activity, influencing various neurological and psychiatric functions.
Biochemical Pathways
This compound is involved in several biochemical pathways. One of the main pathways is the conversion of L-Serine to D-Serine . This conversion is initiated in the cytosol and involves the formation of glycerate from 3-phosphoglycerate . Another pathway, known as the phosphorylated serine pathway, operates in plastids and forms phosphohydroxypyruvate as an intermediate . These pathways link carbon and nitrogen metabolism and maintain cellular redox and energy levels in stress conditions .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound can be obtained from diet, the degradation of dietary proteins and phospholipids, and can be consumed in the production of pyruvate, amino acids (glycine, L-cysteine), and sphingosine .
Result of Action
The action of this compound on the NMDAR leads to modulation of specific serine-related metabolic pathways in the liver . This modulation can have various effects, including potential therapeutic effects for multiple psychiatric and neurological conditions . For example, D-Serine has been assessed as a treatment for schizophrenia and is under active study for this condition .
Biochemical Analysis
Biochemical Properties
DL-Serine is involved in several biochemical reactions. It interacts with enzymes such as serine racemase (SR) and D-amino acid oxidase (DAO) in mammals . SR catalyzes the conversion of L-serine to D-serine, while DAO is responsible for the degradation of D-serine . These interactions are crucial for maintaining the balance of D-serine in the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the brain, D-serine acts as an endogenous ligand for N-methyl-D-aspartate (NMDA) and δ2 glutamate receptors, playing vital roles in learning and memory .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the brain, D-serine binds to NMDA receptors, modulating neurotransmission and synaptic plasticity . This interaction is crucial for brain functions such as memory and learning .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that D-serine can have long-term effects on cellular function in both in vitro and in vivo studies . For instance, D-serine has been shown to have neuroprotective effects, suggesting potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that D-serine can produce antidepressant-like effects in mice, suggesting its potential therapeutic use in mood disorders . High doses of D-serine can lead to adverse effects, emphasizing the importance of dosage control .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from the glycolytic intermediate 3-phosphoglycerate and serves as a precursor for the synthesis of the amino acids glycine and cysteine . It also participates in one-carbon metabolism, contributing to the synthesis of crucial compounds like purines, pyrimidines, and one-carbon units .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transport systems. For example, in bacteria, the YhaO transporter is responsible for the uptake of D-serine from the environment . This transport system plays a crucial role in the cellular distribution of D-serine and influences global gene expression .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. In plants, serine hydroxymethyltransferase, which is responsible for the interconversion of serine and glycine, can be classified into four groups based on their predicted subcellular localization . The localization of these enzymes can influence the availability of serine and its subsequent biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Serine can be synthesized in the laboratory from methyl acrylate through several steps. One common method involves the hydrogenation of serine to produce the diol serinol . Another laboratory preparation method involves the reaction of 2-amino-3-chloropropionic acid with sodium hydroxide at elevated temperatures, followed by pH adjustment and crystallization .
Industrial Production Methods: Industrially, L-serine is produced from glycine and methanol catalyzed by hydroxymethyltransferase . This method is efficient and widely used in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Serine undergoes various chemical reactions, including:
Oxidation: Serine can be oxidized to form serine aldehyde.
Reduction: Hydrogenation of serine produces serinol.
Substitution: Serine can participate in substitution reactions, such as the formation of phosphoserine through phosphorylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Phosphorylation reactions often use adenosine triphosphate (ATP) as a phosphate donor.
Major Products:
Oxidation: Serine aldehyde.
Reduction: Serinol.
Substitution: Phosphoserine.
Scientific Research Applications
Serine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various compounds.
Industry: Used in the production of detergents, leather, and food processing.
Comparison with Similar Compounds
- Glycine
- Cysteine
- Threonine
Serine’s unique properties and wide range of applications make it an important compound in various fields of science and industry.
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Record name | serine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Serine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25821-52-7 | |
Record name | L-Serine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25821-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID301031857, DTXSID60883230 | |
Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
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Record name | L-Serine | |
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Molecular Weight |
105.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | L-Serine | |
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Solubility |
SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |
Record name | Serine | |
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Record name | L-SERINE | |
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Density |
1.6 g/cu cm @ 22 °C | |
Record name | L-SERINE | |
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Vapor Pressure |
0.00000004 [mmHg] | |
Record name | L-Serine | |
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Mechanism of Action |
L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA. | |
Record name | Serine | |
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Color/Form |
HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |
CAS No. |
56-45-1, 6898-95-9 | |
Record name | L-Serine | |
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Record name | Serine [USAN:INN] | |
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Record name | L-Serine | |
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Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
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Record name | SERINE | |
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Record name | L-SERINE | |
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Record name | L-Serine | |
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Melting Point |
228 °C (decomposes), 228 °C | |
Record name | Serine | |
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Record name | L-Serine | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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